2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide -

2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Catalog Number: EVT-5452170
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-5-[(1-Methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060)

Compound Description: YM060 is a novel 5-HT3 receptor antagonist, exhibiting potent serotonin (5-HT)3 receptor blocking activity. In vivo studies in anesthetized rats demonstrated its ability to inhibit the 5-HT-induced reduction in heart rate (von Bezold-Jarisch reflex). YM060 showed significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron, granisetron, ICS205-930, LY277359, Y25130, and zacopride. []

Relevance: While not directly structurally analogous to 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, YM060 highlights the exploration of diverse heterocyclic systems like tetrahydrobenzimidazole for modulating receptor activity. This highlights the broader context of developing heterocyclic compounds with potential therapeutic benefits, which 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide also falls under. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. Its structure was elucidated through X-ray crystallography in complex with the CGRP receptor. []

Relevance: HTL22562 shares structural similarities with 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, specifically the presence of a piperazine ring and an amide linkage. This suggests a possible common pharmacophore or binding motif for interacting with specific biological targets. []

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, demonstrating significant antitumor activity in xenograft models. It was developed by modifying pyrazolone structures to overcome metabolic liabilities and enhance selectivity over VEGFR2. []

Relevance: This compound belongs to the pyrazolone class, sharing a structural motif with 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, which contains a benzofuranone moiety. Both pyrazolones and benzofuranones are common heterocyclic scaffolds in medicinal chemistry, known for their potential to interact with various biological targets. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist, developed for the treatment of systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. Its structure was optimized using structure-based drug design, resulting in improved potency and in vivo activity. []

Relevance: Similar to HTL22562, MHV370 exemplifies the use of piperazine and amide moieties in designing biologically active compounds. The presence of these structural features in MHV370, HTL22562, and 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide suggests the potential importance of these groups in influencing pharmacological activity. []

(R)-N-(3-(6-(4-(1,4-Dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (GDC-0834)

Compound Description: GDC-0834 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor investigated for rheumatoid arthritis treatment. It exhibits significant species differences in its metabolism, with human hepatocytes showing predominant amide hydrolysis to an inactive metabolite. []

Relevance: This compound directly relates to 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide by highlighting the potential metabolic liability of amide bonds in these structures. The research on GDC-0834 emphasizes the importance of understanding species-specific metabolic pathways during drug development. []

6-Oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was identified through in silico docking studies as a potential inhibitor of constitutively active Gsα, a protein involved in various human pathologies like McCune-Albright Syndrome. It significantly reduced cAMP levels in cells expressing the mutant Gsα-R201H allele without affecting wild-type Gsα. []

Relevance: While structurally distinct from 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, this compound emphasizes the application of computational methods in drug discovery. Similar strategies could be employed to explore the potential therapeutic applications of 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. []

N-{[3-(3-Methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound, similar to 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide, was identified as a potential inhibitor of constitutively active Gsα. It demonstrated dose-dependent reduction of cAMP levels in cells expressing the mutant Gsα-R201H allele, indicating potential for developing therapeutics targeting this protein. []

Relevance: This compound, together with 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide, demonstrates the potential of targeting specific regions on proteins like Gsα with small molecules. This approach could be relevant for exploring the biological activity and potential therapeutic applications of 2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. []

Properties

Product Name

2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

IUPAC Name

2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-14-18(19-16(26)6-3-7-17(19)28-14)21(27)23-13-15-5-4-8-22-20(15)25-11-9-24(2)10-12-25/h4-5,8H,3,6-7,9-13H2,1-2H3,(H,23,27)

InChI Key

FGWMTVZGMIWCLP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)CCCC2=O)C(=O)NCC3=C(N=CC=C3)N4CCN(CC4)C

Canonical SMILES

CC1=C(C2=C(O1)CCCC2=O)C(=O)NCC3=C(N=CC=C3)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.